1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
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Overview
Description
1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(1H-1,2,4-triazol-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C11H14N4O and its molecular weight is 218.26. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
Research on substituted 1,2,3-triazoles synthesized through the 1,3-dipolar cycloaddition reaction has demonstrated antimicrobial activity. These studies underscore the potential of triazole derivatives, including those structurally related to the compound , in developing new antimicrobial agents (Holla et al., 2005).
Muscarinic Activities
Another study focused on quinuclidin-3-yltriazole and -tetrazole derivatives, revealing their efficacy as muscarinic ligands. This suggests that compounds incorporating azabicyclo[3.2.1]octane and triazole elements could have potential applications in targeting muscarinic receptors, offering pathways for drug development in treating neurological disorders (Wadsworth et al., 1992).
Synthesis and Stereochemistry
A detailed study on the stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor involves complex azabicyclo[3.2.1]octane derivatives. Such research highlights the chemical versatility and potential therapeutic applications of compounds featuring azabicyclo[3.2.1]octane and triazole units (Chen et al., 2010).
Radiopharmaceutical Applications
The development and evaluation of radioiodinated derivatives of 1-azabicyclo[2.2.2]oct-3-yl alpha-hydroxy-alpha-(4-iodophenyl)-alpha- phenylacetate showcase the potential of azabicyclo compounds in radiopharmaceutical applications, particularly for targeting muscarinic receptors (Rzeszotarski et al., 1984).
Mechanism of Action
Target of Action
The compound, also known as 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone, is a derivative of the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities . .
Biochemical Pathways
Tropane alkaloids, which share a similar 8-azabicyclo[321]octane scaffold, are known to affect various neurotransmitter systems, including the cholinergic system . They can inhibit the reuptake of neurotransmitters such as dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft and enhanced neurotransmission.
Properties
IUPAC Name |
1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(1,2,4-triazol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c16-11(6-14-8-12-7-13-14)15-9-2-1-3-10(15)5-4-9/h1-2,7-10H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOPRYQADUFAKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)CN3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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